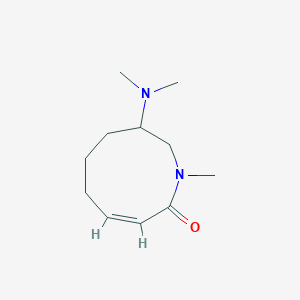
8-(Dimethylamino)-1-methyl-1,5,6,7,8,9-hexahydro-2h-azonin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Dimethylamino)-1-methyl-1,5,6,7,8,9-hexahydro-2h-azonin-2-one is a heterocyclic compound with a unique structure that includes a dimethylamino group and a hexahydro-azoninone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Dimethylamino)-1-methyl-1,5,6,7,8,9-hexahydro-2h-azonin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by the introduction of the dimethylamino group through alkylation reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors can also be employed to enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are essential to monitor the purity and composition of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Dimethylamino)-1-methyl-1,5,6,7,8,9-hexahydro-2h-azonin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
8-(Dimethylamino)-1-methyl-1,5,6,7,8,9-hexahydro-2h-azonin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-(Dimethylamino)-1-methyl-1,5,6,7,8,9-hexahydro-2h-azonin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Dimethylaminoquinoline: Similar in structure but with a quinoline ring instead of an azoninone ring.
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and used in various chemical applications.
Uniqueness
8-(Dimethylamino)-1-methyl-1,5,6,7,8,9-hexahydro-2h-azonin-2-one is unique due to its specific ring structure and the presence of the dimethylamino group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1205-52-3 |
|---|---|
Molekularformel |
C11H20N2O |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
(7Z)-3-(dimethylamino)-1-methyl-3,4,5,6-tetrahydro-2H-azonin-9-one |
InChI |
InChI=1S/C11H20N2O/c1-12(2)10-7-5-4-6-8-11(14)13(3)9-10/h6,8,10H,4-5,7,9H2,1-3H3/b8-6- |
InChI-Schlüssel |
QOWWLQWXJMZYGB-VURMDHGXSA-N |
Isomerische SMILES |
CN1CC(CCC/C=C\C1=O)N(C)C |
Kanonische SMILES |
CN1CC(CCCC=CC1=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-diphenyl-N-{2,2,2-trichloro-1-[(2-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11940893.png)
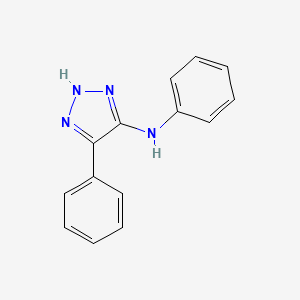
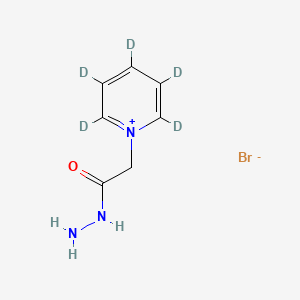


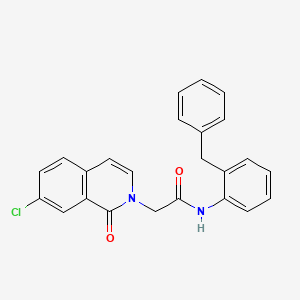



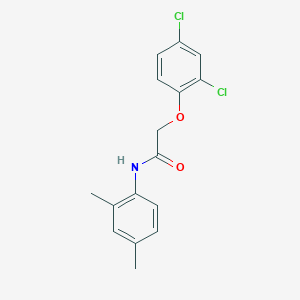
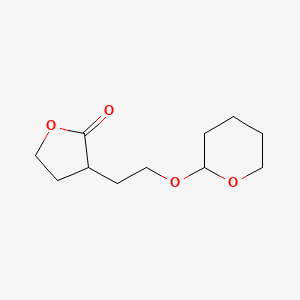
![[26-[[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-26-oxohexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11940970.png)

